Cas no 2137082-21-2 ((1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol)

(1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol
- 2137082-21-2
- (1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol
- EN300-1115076
-
- インチ: 1S/C13H16N2O3S/c1-3-13(16)10-4-6-11(7-5-10)15-9-12(8-14-15)19(2,17)18/h4-9,13,16H,3H2,1-2H3/t13-/m1/s1
- InChIKey: LYVXUYVVDCRAHK-CYBMUJFWSA-N
- ほほえんだ: S(C)(C1C=NN(C=1)C1C=CC(=CC=1)[C@@H](CC)O)(=O)=O
計算された属性
- せいみつぶんしりょう: 280.08816355g/mol
- どういたいしつりょう: 280.08816355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 385
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 80.6Ų
(1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115076-2.5g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
Enamine | EN300-1115076-0.1g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 0.1g |
$993.0 | 2023-10-27 | |
Enamine | EN300-1115076-10.0g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1115076-1.0g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 1g |
$943.0 | 2023-06-09 | ||
Enamine | EN300-1115076-1g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 1g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1115076-0.25g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
Enamine | EN300-1115076-10g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 10g |
$4852.0 | 2023-10-27 | |
Enamine | EN300-1115076-5g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 5g |
$3273.0 | 2023-10-27 | |
Enamine | EN300-1115076-5.0g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1115076-0.05g |
(1R)-1-[4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenyl]propan-1-ol |
2137082-21-2 | 95% | 0.05g |
$948.0 | 2023-10-27 |
(1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol 関連文献
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
6. Book reviews
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
(1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-olに関する追加情報
Introduction to (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol (CAS No. 2137082-21-2)
(1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol (CAS No. 2137082-21-2) is a chiral compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound, often referred to as a pyrazole derivative, is characterized by its unique structural features, which include a methanesulfonyl group and a phenylpropanol moiety. These structural elements contribute to its biological activity and pharmacological properties, making it a promising candidate for various therapeutic interventions.
The (1R)-configuration of the compound is particularly noteworthy, as chirality plays a crucial role in the biological activity and pharmacokinetics of many drugs. The (R)-enantiomer of this compound has been shown to exhibit distinct properties compared to its (S)-enantiomer, highlighting the importance of enantioselective synthesis in drug development.
Recent studies have focused on the pharmacological profile of (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro and in vivo experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. This makes it a potential candidate for the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Additionally, research has explored the antioxidant properties of (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol. Oxidative stress is a common underlying factor in many chronic diseases, including cardiovascular disorders and neurodegenerative conditions. Studies have shown that this compound can scavenge free radicals and reduce oxidative damage, suggesting its potential as a protective agent against oxidative stress-related pathologies.
The mechanism of action of (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol has also been investigated. It has been found to interact with specific cellular targets, such as NF-kB and MAPK pathways, which are involved in the regulation of inflammation and cell survival. By modulating these pathways, the compound can exert its anti-inflammatory and antioxidant effects.
In terms of pharmacokinetics, preliminary studies have indicated that (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are desirable characteristics for a potential therapeutic agent. However, further research is needed to optimize its pharmacokinetic profile and ensure its safety and efficacy in clinical settings.
The development of (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol as a therapeutic agent is still in its early stages, but the initial results are promising. Ongoing clinical trials are aimed at evaluating its safety and efficacy in human subjects. These trials will provide valuable insights into the potential therapeutic applications of this compound and help guide its future development.
In conclusion, (1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-y l)phenylpropan - 0 l (CAS No. 2 37082 - 2 - 2) represents an exciting area of research in medicinal chemistry. Its unique structural features, combined with its promising pharmacological properties, make it a valuable candidate for further investigation and potential clinical use. As research progresses, it is likely that this compound will continue to attract significant attention from both academic researchers and pharmaceutical companies.
2137082-21-2 ((1R)-1-4-(4-methanesulfonyl-1H-pyrazol-1-yl)phenylpropan-1-ol) 関連製品
- 1351620-52-4(6-methyl-5-[(piperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride)
- 1419747-72-0(5-Bromo-2-(cyclobutylmethoxy)benzonitrile)
- 2185807-57-0(benzyl N-2-(6-bromo-1H-indol-3-yl)ethylcarbamate)
- 2648927-85-7((2S)-2-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopentanoic acid)
- 2097954-86-2((1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride)
- 1540886-59-6(1-(5-bromo-2-chlorophenyl)-2-methylpropan-2-yl(methyl)amine)
- 953899-02-0(N-(piperidin-4-yl)cyclobutanecarboxamide)
- 2227767-74-8((1R)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethan-1-ol)
- 1249493-90-0(1-(4-Bromophenyl)ethane-1-sulfonamide)
- 1706454-26-3(ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)




